molecular formula C12H16SSi B14282455 Trimethyl((4-(methylthio)phenyl)ethynyl)silane CAS No. 134317-21-8

Trimethyl((4-(methylthio)phenyl)ethynyl)silane

Cat. No.: B14282455
CAS No.: 134317-21-8
M. Wt: 220.41 g/mol
InChI Key: NPRIVLGJFLPHTF-UHFFFAOYSA-N
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Description

Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane typically involves the reaction of 4-methylsulfanyl-phenylethynyl with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using toluene as a solvent, and requires heating to around 110°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The phenylethynyl moiety can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted phenylethynyl derivatives.

    Coupling: Complex organic molecules with extended conjugation.

Scientific Research Applications

Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involve pathways related to its chemical structure. The phenylethynyl moiety may play a role in binding to target sites, while the methylsulfanyl group could influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylsulfanyl-phenylethynyl)-phenylamine
  • 1-(4-Methylsulfanyl-phenylethynyl)-cyclopentanol

Uniqueness

Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

134317-21-8

Molecular Formula

C12H16SSi

Molecular Weight

220.41 g/mol

IUPAC Name

trimethyl-[2-(4-methylsulfanylphenyl)ethynyl]silane

InChI

InChI=1S/C12H16SSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3

InChI Key

NPRIVLGJFLPHTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)SC

Origin of Product

United States

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